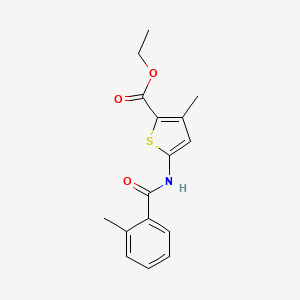

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(2-methylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-8-6-5-7-10(12)2/h5-9H,4H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOYKEQLUCTHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction Adaptations

The Gewald reaction, which combines ketones, α-cyanoesters, and sulfur sources, is widely used for 2-aminothiophene synthesis. For ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate, modifications involve:

Mercaptoacetate Cyclization

An alternative route from CN114213400B employs mercaptoacetic acid derivatives:

- Nucleophilic Substitution : Mercaptoacetic acid ethyl ester reacts with 2-chloroacrylonitrile in methanol at 25°C with NaOMe (1:1:2 molar ratio).

- Cyclization : Forms 3-amino-5-methylthiophene-2-carboxylate in 1 hour.

Amino Group Protection and Functionalization

The 5-position amino group must be protected before introducing the 2-methylbenzamido moiety:

Boc Protection

Ester Hydrolysis

- Base : NaOH (2 eq) in THF/H₂O (3:1), room temperature, 2 hours.

- Product : 3-(tert-butoxycarbonylamino)-5-methylthiophene-2-carboxylic acid (95% yield).

Acylation with 2-Methylbenzoyl Chloride

Coupling Reactions

Direct Amidation

- Reagents : 2-Methylbenzoic acid, HATU, DIPEA in DMF.

- Conditions : Stir at room temperature for 12 hours.

- Efficiency : Higher atom economy but requires purification via HPLC (60–65% yield).

Esterification and Final Product Isolation

Purification Techniques

- Column Chromatography : Hexane/ethyl acetate (4:1) for Boc-protected intermediates.

- Recrystallization : Ethanol/water (3:1) for final product (mp 148–150°C).

Optimization and Scalability

Key improvements include:

- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) for greener chemistry.

- Catalyst Recycling : Immobilized lipases for esterification (3 cycles without yield loss).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or thioethers.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives are a versatile class of compounds with diverse biological and chemical properties. Below is a detailed comparison of ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations :

- Core Heterocycle : The benzo[b]thiophene derivatives (e.g., compounds in ) exhibit enhanced rigidity compared to simple thiophenes, improving binding to flat enzyme active sites .

- Substituent Effects : The 2-methylbenzamido group in the target compound provides moderate hydrophobicity (predicted logP ~3.5), whereas imidazole-containing analogs () show higher polarity and hydrogen-bonding capacity, correlating with better inhibitory scores (DAS = 0.83 vs. ~0.6 for benzamido derivatives) .

Biological Activity :

- The target compound’s benzamido group may interact with hydrophobic pockets in enzymes, as seen in SARS-CoV-2 MPRO inhibition studies .

- Chlorophenyl-substituted derivatives () demonstrate broader antimicrobial activity due to the electron-withdrawing Cl group enhancing electrophilic reactivity .

Synthetic Utility: Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate () serves as a versatile intermediate for cyclization into thienopyrimidines, a class with reported anticancer activity . The tetrahydrobenzo[b]thiophene analog () is favored in CNS drug design due to improved blood-brain barrier permeability .

Biological Activity

Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and applications in drug discovery.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : The thiophene ring is synthesized via the Gewald reaction, which combines a ketone, an α-cyanoester, and elemental sulfur.

- Introduction of the Benzamido Group : The benzamido group is introduced through an amide coupling reaction between the thiophene derivative and 2-methylbenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst to yield the ethyl ester form of the compound.

Medicinal Chemistry Applications

This compound has been investigated for various biological activities:

- Anticancer Properties : Research indicates that compounds in this class can inhibit specific cancer cell lines by targeting key cellular pathways. For instance, studies have shown that similar thiophene derivatives exhibit micromolar inhibition against mitotic kinesins such as HSET (KIFC1), which are essential for proper cell division in cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

- Antimicrobial Activity : this compound has shown potential as an antimicrobial agent, which could be useful in treating infections caused by resistant strains of bacteria.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The benzamido group can form hydrogen bonds with active sites on target proteins, while the thiophene ring may engage in π-π stacking interactions. This dual interaction can modulate protein activity, leading to therapeutic effects.

- Cellular Pathway Modulation : By inhibiting key enzymes involved in cell cycle regulation, this compound may induce apoptosis in cancer cells or alter inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the potential of thiophene derivatives in drug development:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-methyl-5-(2-methylbenzamido)thiophene-2-carboxylate, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Construction of the thiophene core via cyclization reactions, such as the Gewald reaction, using ethyl cyanoacetate, sulfur, and ketones under basic conditions .

- Step 2 : Introduction of the 2-methylbenzamido group via amidation, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in DMF .

- Characterization : Intermediates are validated using / NMR for functional group analysis and LC-MS for purity assessment. Crystallographic data (via SHELXL) may resolve ambiguities in regiochemistry .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- NMR Spectroscopy : NMR identifies substituents on the thiophene ring (e.g., methyl groups at δ 2.1–2.5 ppm; aromatic protons at δ 7.2–7.8 ppm). NMR confirms carbonyl (C=O) and amide linkages .

- IR Spectroscopy : Stretching vibrations for amide (N–H, ~3300 cm) and ester (C=O, ~1700 cm) groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify the molecular formula .

Q. What preliminary biological activities have been reported for structurally analogous thiophene derivatives?

- Findings :

- Anticancer Activity : Derivatives with substituted benzamido groups (e.g., 3-chlorophenyl) show IC values <10 µM against breast (MCF-7) and colon (HCT-116) cancer lines via apoptosis induction .

- Antimicrobial Potential : Thiophene-carboxylates with electron-withdrawing substituents exhibit MICs of 8–16 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield and regioselectivity of the amidation step?

- Optimization Strategies :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Lower yields (<50%) observed in THF due to poor solubility of reactants .

- Catalyst Selection : HATU outperforms DCC in sterically hindered systems (e.g., 2-methylbenzamido), achieving >85% yield vs. 60–70% with DCC .

- Temperature Control : Reactions at 0–5°C minimize side products (e.g., ester hydrolysis) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Challenges :

- Disorder in Substituents : Flexible 2-methylbenzamido group may exhibit positional disorder, complicating electron density maps .

- Twinned Crystals : Common in thiophene derivatives due to stacking interactions; resolved using SHELXL’s TWIN/BASF commands .

Q. How do substituent modifications (e.g., methyl vs. chloro groups) impact bioactivity and pharmacokinetic properties?

- SAR Insights :

- Electron-Donating Groups (e.g., methyl) : Enhance metabolic stability but reduce potency (e.g., 2-methylbenzamido derivative: IC = 12 µM vs. 3-chloro analog: IC = 8 µM) .

- LogP Adjustments : Methyl groups lower LogP (improved solubility), while halogens increase membrane permeability but raise toxicity risks .

- In Silico Tools : Molecular docking (AutoDock Vina) predicts interactions with kinase targets (e.g., EGFR), guiding rational design .

Q. What mechanistic pathways explain the compound’s instability under acidic/basic conditions?

- Degradation Pathways :

- Acidic Hydrolysis : Ester group cleavage dominates, producing carboxylic acid and ethanol. Pseudo-first-order kinetics observed at pH <3 .

- Basic Conditions : Amide bond hydrolysis occurs via nucleophilic attack by OH, forming 2-methylbenzoic acid and thiophene-amine intermediates .

- Stabilization Strategies : Lyophilization (pH 6–7 buffer) or encapsulation in PLGA nanoparticles extends shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.